molecular formula C11H22N2 B2565568 (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine CAS No. 457097-82-4

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B2565568
CAS No.: 457097-82-4
M. Wt: 182.311
InChI Key: SBSSXCKDVHHANA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.311. The purity is usually 95%.
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Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrroles and their derivatives, including pyrrolidines, are fundamental structural units in many biological molecules such as heme and chlorophyll. Their synthesis often involves condensation of amines with carbonyl-containing compounds. Pyrrolidines, being a reduced form of pyrroles, are used in various synthetic reactions and have applications ranging from intermediates in pharmaceutical synthesis to components in electrically conducting polymers. The versatility of pyrrolidines in synthesis and their applications in producing functional derivatives highlight the chemical importance and potential utility of compounds like (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine in similar contexts (Anderson & Liu, 2000).

Gold(I)-Catalyzed Intramolecular Amination

The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine derivatives showcases a synthetic application where compounds similar to this compound might be synthesized or used as intermediates. This process emphasizes the role of pyrrolidine derivatives in the synthesis of complex organic molecules (Mukherjee & Widenhoefer, 2011).

Amine-Constrained Pyridazinone Histamine H₃ Receptor Antagonists

In pharmacological research, constrained amine analogs, including pyrrolidin-1-ylmethyl derivatives, have been synthesized for improved pharmacokinetic profiles. This research points to the therapeutic potential of pyrrolidine derivatives in drug development, suggesting areas where this compound could potentially contribute (Sundar et al., 2011).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes involving pyrrolidine derivatives demonstrate their utility in coordination chemistry and materials science. For instance, complexes with pyrrolidine ligands have been explored for their structural properties and potential applications in catalysis and materials chemistry (Amirnasr et al., 2002).

Reductive Amination/Cyclization

The reductive amination/cyclization of levulinic acid to selectively produce pyrrolidones versus pyrrolidines underlines the synthetic versatility of pyrrolidine derivatives. This research may provide insights into methods for the synthesis of this compound or related compounds through catalytic processes (Wu et al., 2017).

Properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSXCKDVHHANA-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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